3-Benzylazetidine
Overview
Description
3-Benzylazetidine is a cyclic organic compound with the molecular formula C₁₀H₁₃N. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzylazetidine typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylamine with a suitable electrophile, such as an alkyl halide, under basic conditions to form the azetidine ring. Another approach involves the reduction of azetidinones, which are derived from the cyclization of amino alcohols .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of these synthetic routes, focusing on yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 3-Benzylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidinones or other oxidized derivatives.
Reduction: Reduction reactions can yield different substituted azetidines.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like alkoxides, amines, and halides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidinones, while substitution reactions can produce a variety of functionalized azetidines .
Scientific Research Applications
3-Benzylazetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the development of bioactive molecules and peptidomimetics.
Medicine: Research explores its potential as a scaffold for drug development, particularly in designing inhibitors and modulators of biological pathways.
Industry: It finds applications in the synthesis of specialty chemicals and materials, including polymers and catalysts
Mechanism of Action
The mechanism of action of 3-Benzylazetidine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act as an inhibitor or modulator of enzymes or receptors. The azetidine ring’s strain and reactivity play a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Azetidine: The parent compound with a four-membered nitrogen-containing ring.
3-Azidoazetidine: A derivative with an azido group, used in click chemistry.
1,3,3-Trimethylazetidine: A substituted azetidine with different reactivity and applications
Uniqueness: 3-Benzylazetidine stands out due to its benzyl group, which imparts unique steric and electronic properties. This makes it a valuable intermediate in organic synthesis and a versatile scaffold in drug discovery .
Properties
IUPAC Name |
3-benzylazetidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-9(5-3-1)6-10-7-11-8-10/h1-5,10-11H,6-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUVRZKNLXYTJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585456 | |
Record name | 3-Benzylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90874-34-3 | |
Record name | 3-Benzylazetidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30585456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 3-benzylazetidine-2-one derivatives interact with human chymase and what are the downstream effects of this interaction?
A: While the provided abstract [] does not specify the exact binding interactions, it highlights that this compound-2-one derivatives were designed, synthesized, and pharmacologically evaluated as human chymase inhibitors. This suggests that these compounds likely bind to the active site of chymase, hindering its enzymatic activity.
Q2: What is the impact of structural modifications on the activity and potency of this compound-2-one derivatives as human chymase inhibitors?
A: The abstract [] mentions the "design, synthesis, and pharmacological evaluation" of this compound-2-one-based inhibitors. This implies that various structural modifications were introduced to the core structure to investigate their impact on inhibitory activity.
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